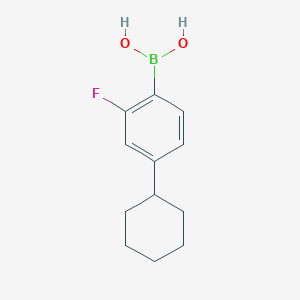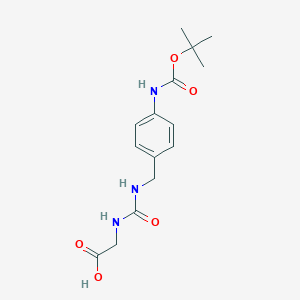
2-(3-(4-(Tert-butoxycarbonylamino)benzyl)ureido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid is a synthetic organic molecule with the molecular formula C15H21N3O5 and a molecular weight of 323.33 g/mol . This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an aromatic ring, and a carbamoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid typically involves multiple steps:
Protection of the amine group: The initial step involves protecting the amine group of the starting material with a tert-butoxycarbonyl (Boc) group. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the carbamoyl group: The next step involves the introduction of the carbamoyl group. This can be done by reacting the protected amine with an appropriate isocyanate or carbamoyl chloride.
Coupling reaction: The final step involves coupling the intermediate with glycine or its derivatives to form the desired product. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are amines or reduced carbamoyl derivatives.
Substitution: The major products are substituted aromatic compounds with functional groups like nitro or halogen.
科学的研究の応用
({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
N-phenylglycine: A compound with a similar glycine moiety.
Boc-protected amino acids: Compounds with similar protecting groups.
Uniqueness
({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid: is unique due to its combination of a Boc-protected amine, an aromatic ring, and a carbamoyl group. This structure provides specific reactivity and binding properties that are not found in simpler compounds.
特性
分子式 |
C15H21N3O5 |
|---|---|
分子量 |
323.34 g/mol |
IUPAC名 |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylcarbamoylamino]acetic acid |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(22)18-11-6-4-10(5-7-11)8-16-13(21)17-9-12(19)20/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,20)(H2,16,17,21) |
InChIキー |
RIZYBAOUPVOCJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CNC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



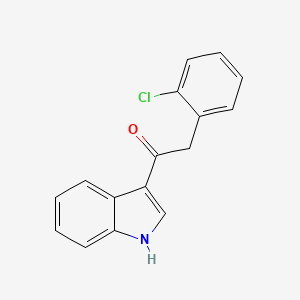
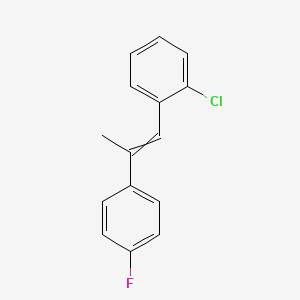
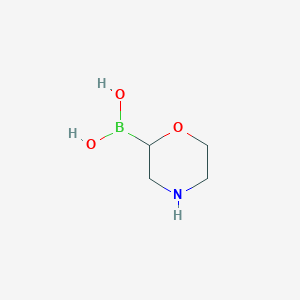


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
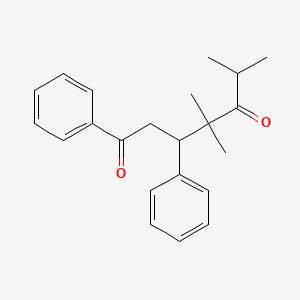
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
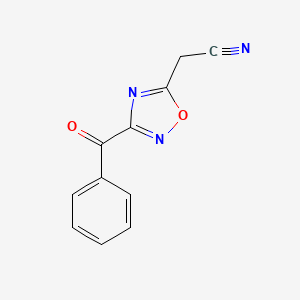
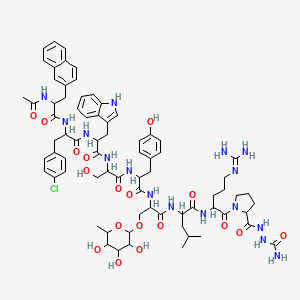

![4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)
